3-bromo-4-methylquinolin-2(1H)-one 3-bromo-4-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 37778-22-6
VCID: VC21316691
InChI: InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13)
SMILES: CC1=C(C(=O)NC2=CC=CC=C12)Br
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

3-bromo-4-methylquinolin-2(1H)-one

CAS No.: 37778-22-6

Cat. No.: VC21316691

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-4-methylquinolin-2(1H)-one - 37778-22-6

Specification

CAS No. 37778-22-6
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 3-bromo-4-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13)
Standard InChI Key ATONPIUAJAKDQK-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC2=CC=CC=C12)Br
Canonical SMILES CC1=C(C(=O)NC2=CC=CC=C12)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-Bromo-4-methylquinolin-2(1H)-one (CAS: 37778-22-6) is a member of the carbostyril family, which encompasses a class of heterocyclic compounds containing a carbazole ring system . The compound has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . The structure features a quinolinone scaffold with specific substitutions: a bromine atom at the 3-position and a methyl group at the 4-position. The 2(1H)-one notation indicates the lactam structure with the nitrogen at position 1 bearing a hydrogen atom.

Alternative Nomenclature

The compound is known by several alternative names in scientific literature, including:

SynonymReference
3-Bromo-4-methylcarbostyril
3-Bromo-4-methyl-2-quinolinol
3-bromo-4-methyl-1H-quinolin-2-one
2(1H)-Quinolinone, 3-bromo-4-methyl- (9CI)
3-bromo-4-methyl-1,2-dihydroquinolin-2-one

Physical Properties

Based on structural analysis and comparison with related quinolinone compounds, 3-bromo-4-methylquinolin-2(1H)-one is expected to demonstrate specific physical characteristics. While direct experimental data for this exact compound is limited in the available literature, the following properties can be inferred:

PropertyExpected Value/CharacteristicBasis
Physical StateCrystalline solidCommon for quinolinone derivatives
SolubilityModerately soluble in organic solvents (e.g., acetone, chloroform); limited solubility in waterBased on structure and polarity
Molecular Structureπ–π stacking in crystal lattice; intermolecular H-bonding networkBased on similar 4(1H)-quinolone derivatives
Chemical StabilityStable under standard conditionsBased on similar heterocyclic compounds

Synthesis Methods

Bromination of Quinolin-4(1H)-ones

The synthesis of 3-bromo-4-methylquinolin-2(1H)-one typically involves the bromination of quinolin-4(1H)-ones. This reaction can be conducted using various brominating agents such as molecular bromine or N-bromosuccinimide under controlled conditions to ensure selective bromination at the 3-position.

Knorr Synthesis Adaptation

The Knorr reaction, which has been utilized for the synthesis of related compounds such as 6-bromo-4-methylquinolin-2(1H)-one, represents another potential synthetic route . This reaction involves a condensation between β-keto esters and aniline derivatives followed by cyclization of the resulting anilides into the quinolin-2(1H)-one structure. Based on research conducted at the Pasteur Institute, the reaction conditions can be optimized to control the formation of specific products .

The synthesis typically follows this general pathway:

  • Condensation of a β-keto ester with an appropriate aniline derivative

  • Formation of an intermediate anilide

  • Cyclization of the anilide into the quinolinone structure

  • Selective bromination at the desired position

Synthesis Optimization Considerations

Research indicates that several factors influence the successful synthesis of brominated quinolinones:

FactorEffect on SynthesisOptimization Approach
TemperatureAffects selectivity and yieldControlled heating/cooling during reaction
SolventInfluences reaction rate and selectivitySelection based on solubility and reactivity patterns
Reaction TimeImpacts conversion and side product formationMonitoring via NMR or chromatographic methods
CatalystsMay enhance reaction efficiencyScreening of various catalytic systems
Steric EffectsGoverns cyclization efficiencyConsideration of substituent patterns

Chemical Reactivity

Functional Group Reactivity

The presence of the bromine substituent at the 3-position makes 3-bromo-4-methylquinolin-2(1H)-one particularly valuable as a synthetic intermediate. The bromine atom serves as an electron-withdrawing group and a leaving group in various transformations.

Major Reaction Types

The compound can participate in several types of chemical reactions:

Substitution Reactions

The bromine atom at the 3-position can undergo substitution with various functional groups using appropriate reagents:

  • Nucleophilic substitution reactions

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling using boron reagents and palladium catalysts)

  • Reactions with organometallic reagents such as Grignard reagents for introduction of alkyl or aryl groups

Oxidation Reactions

The quinolinone core can be subjected to oxidative transformations to form various derivatives.

Reduction Reactions

Reduction of the carbonyl group can lead to the formation of corresponding alcohol derivatives.

Reactivity Comparison

The reactivity of 3-bromo-4-methylquinolin-2(1H)-one can be compared with related compounds:

CompoundStructural FeatureComparative Reactivity
3-bromo-4-methylquinolin-2(1H)-oneBromine at 3-positionReactive in substitution reactions
3-bromo-4-methylquinolineLacks 2(1H)-one groupDifferent reactivity pattern due to absence of lactam
6-bromo-4-methylquinolin-2(1H)-oneBromine at 6-positionDifferent regioselectivity in reactions

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 3-bromo-4-methylquinolin-2(1H)-one. While specific spectral data for this exact compound is limited in the available literature, related compounds provide insights into the expected spectral features .

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
NH (position 1)10.0-11.0Broad singlet1H
Aromatic protons7.0-8.5Complex pattern4H
CH3 (position 4)2.0-2.5Singlet3H
Carbon TypeExpected Chemical Shift (ppm)
C=O (position 2)160-170
C-Br (position 3)110-120
C-CH3 (position 4)130-140
CH315-25
Aromatic carbons120-140

IR Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands for key functional groups:

Functional GroupExpected Absorption (cm-1)
N-H stretching3200-3400
C=O stretching1650-1700
Aromatic C=C1400-1600
C-Br stretching500-700

Mass Spectrometry

Mass spectrometry of 3-bromo-4-methylquinolin-2(1H)-one would exhibit a characteristic isotope pattern due to the presence of bromine (79Br and 81Br), resulting in a distinctive M and M+2 pattern in the molecular ion region with nearly equal intensities.

Biological Activities and Applications

Potential ActivityStructural Basis
AntibacterialQuinolinone core structure
Anti-inflammatoryLactam functionality
AnticancerHalogenated heterocyclic system
Enzyme inhibitionElectrophilic bromine substituent

Synthetic Applications

3-Bromo-4-methylquinolin-2(1H)-one serves as a valuable synthetic intermediate for the preparation of more complex quinolinone derivatives. The bromine at the 3-position provides a reactive site for various transformations, making this compound useful in the synthesis of:

  • Complex heterocyclic compounds

  • Pharmaceutical intermediates

  • Functionalized quinolinones with tailored properties

Structure-Activity Relationships

Effect of Bromine Substitution

The bromine substituent at the 3-position significantly influences both the chemical reactivity and potential biological activities of the compound:

  • As an electron-withdrawing group, it affects the electron density distribution in the quinolinone ring

  • It provides a site for further functionalization through various substitution reactions

  • It may enhance binding interactions with biological targets through halogen bonding

Impact of Methyl Group

The methyl group at the 4-position contributes to:

  • Altered electron density in the ring system

  • Potential steric effects in reactions and binding interactions

  • Modified physicochemical properties (e.g., lipophilicity)

Research Challenges and Future Directions

Synthetic Optimization

Future research might focus on:

  • Development of more efficient synthesis methods with improved regioselectivity

  • Green chemistry approaches to minimize environmental impact

  • Scale-up procedures for industrial applications

Biological Activity Exploration

Potential research directions include:

  • Systematic evaluation of antimalarial activity

  • Investigation of potential antibacterial properties

  • Assessment of cytotoxicity against cancer cell lines

  • Structure-activity relationship studies to optimize biological activities

Spectroscopic and Analytical Characterization

Comprehensive characterization using advanced techniques:

  • Single crystal X-ray diffraction to determine precise molecular geometry

  • Advanced 2D NMR techniques for complete structural assignment

  • Computational studies to predict reactivity and properties

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